1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)hydrazine
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Overview
Description
1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)hydrazine is a chemical compound characterized by the presence of difluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine moiety
Preparation Methods
The synthesis of 1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)hydrazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the phenyl ring: The phenyl ring with the desired substituents (difluoromethoxy and trifluoromethylthio groups) is synthesized through a series of reactions, including halogenation, nucleophilic substitution, and radical trifluoromethylation.
Introduction of the hydrazine moiety: The hydrazine group is introduced through a reaction with hydrazine hydrate under controlled conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable tool in various chemical and biological processes .
Comparison with Similar Compounds
1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:
1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine: This compound has a similar structure but with different positions of the substituents on the phenyl ring.
1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine: Another isomer with different positions of the substituents.
Properties
Molecular Formula |
C8H7F5N2OS |
---|---|
Molecular Weight |
274.21 g/mol |
IUPAC Name |
[2-(difluoromethoxy)-6-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H7F5N2OS/c9-7(10)16-4-2-1-3-5(6(4)15-14)17-8(11,12)13/h1-3,7,15H,14H2 |
InChI Key |
XGMYNWRIIRQEHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)NN)OC(F)F |
Origin of Product |
United States |
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